N1-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)-N2-(isoxazol-3-yl)oxalamide
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Overview
Description
N1-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)-N2-(isoxazol-3-yl)oxalamide is a synthetic organic compound characterized by its complex structure, which includes a furan ring, a piperidine moiety, and an isoxazole ring. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)-N2-(isoxazol-3-yl)oxalamide typically involves multiple steps:
Formation of the Furan-3-carbonyl Intermediate: The synthesis begins with the preparation of the furan-3-carbonyl chloride, which is achieved by reacting furan-3-carboxylic acid with thionyl chloride under reflux conditions.
Piperidine Derivative Formation: The next step involves the reaction of the furan-3-carbonyl chloride with piperidine to form the corresponding piperidin-4-yl derivative.
Isoxazole Ring Introduction: The isoxazole ring is introduced by reacting the piperidin-4-yl derivative with isoxazole-3-carboxylic acid under appropriate coupling conditions, often using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine).
Oxalamide Formation: Finally, the oxalamide linkage is formed by reacting the intermediate with oxalyl chloride, followed by treatment with an appropriate amine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
N1-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)-N2-(isoxazol-3-yl)oxalamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-3-carboxylic acid derivatives.
Reduction: The oxalamide group can be reduced to form corresponding amines.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Furan-3-carboxylic acid derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
N1-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)-N2-(isoxazol-3-yl)oxalamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its unique structure, which may interact with various biological targets.
Biological Studies: The compound is used in studies to understand its effects on cellular processes and its potential as a drug candidate.
Chemical Biology: It serves as a tool compound to study the interactions between small molecules and biological macromolecules.
Industrial Applications:
Mechanism of Action
The mechanism of action of N1-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)-N2-(isoxazol-3-yl)oxalamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. The exact pathways involved depend on the specific biological context and the target molecules.
Comparison with Similar Compounds
Similar Compounds
- N1-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)-N2-(phenylsulfonyl)oxalamide
- N1-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)-N2-(benzyl)oxalamide
Uniqueness
N1-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)-N2-(isoxazol-3-yl)oxalamide is unique due to the presence of the isoxazole ring, which can confer different biological activities compared to similar compounds with other substituents. This uniqueness makes it a valuable compound for exploring new therapeutic avenues and understanding structure-activity relationships in medicinal chemistry.
Properties
IUPAC Name |
N-[[1-(furan-3-carbonyl)piperidin-4-yl]methyl]-N'-(1,2-oxazol-3-yl)oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O5/c21-14(15(22)18-13-4-8-25-19-13)17-9-11-1-5-20(6-2-11)16(23)12-3-7-24-10-12/h3-4,7-8,10-11H,1-2,5-6,9H2,(H,17,21)(H,18,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEQLTYNSFLRKQM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)C(=O)NC2=NOC=C2)C(=O)C3=COC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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